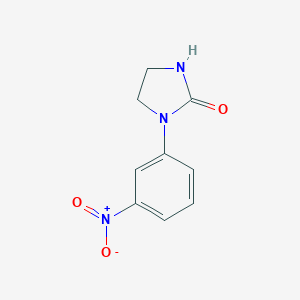
6,6-Dimethyl-5-phenyl-3H-1,3,4-oxadiazin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,6-Dimethyl-5-phenyl-3H-1,3,4-oxadiazin-2-one, also known as DPO, is a heterocyclic organic compound that has gained significant attention in the scientific community due to its unique properties and potential applications. DPO is a cyclic urea derivative, and its molecular formula is C11H10N2O2. In
Wirkmechanismus
The mechanism of action of 6,6-Dimethyl-5-phenyl-3H-1,3,4-oxadiazin-2-one is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins in the body. 6,6-Dimethyl-5-phenyl-3H-1,3,4-oxadiazin-2-one has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and cell division. 6,6-Dimethyl-5-phenyl-3H-1,3,4-oxadiazin-2-one has also been shown to inhibit the activity of protein kinase C, an enzyme that is involved in the regulation of cell growth and differentiation.
Biochemische Und Physiologische Effekte
6,6-Dimethyl-5-phenyl-3H-1,3,4-oxadiazin-2-one has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that 6,6-Dimethyl-5-phenyl-3H-1,3,4-oxadiazin-2-one can inhibit the proliferation of cancer cells and induce apoptosis, or programmed cell death. 6,6-Dimethyl-5-phenyl-3H-1,3,4-oxadiazin-2-one has also been shown to reduce the production of inflammatory cytokines, which are involved in the immune response. In animal studies, 6,6-Dimethyl-5-phenyl-3H-1,3,4-oxadiazin-2-one has been shown to improve cognitive function and memory in mice with Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 6,6-Dimethyl-5-phenyl-3H-1,3,4-oxadiazin-2-one is its versatility as a reagent for organic synthesis. 6,6-Dimethyl-5-phenyl-3H-1,3,4-oxadiazin-2-one can be used to construct a wide range of complex organic molecules, making it a valuable tool for synthetic chemists. However, one limitation of 6,6-Dimethyl-5-phenyl-3H-1,3,4-oxadiazin-2-one is its relatively low solubility in water, which can make it difficult to work with in aqueous solutions.
Zukünftige Richtungen
There are several potential future directions for research on 6,6-Dimethyl-5-phenyl-3H-1,3,4-oxadiazin-2-one. One area of interest is the development of 6,6-Dimethyl-5-phenyl-3H-1,3,4-oxadiazin-2-one-based materials with unique properties, such as high thermal stability or conductivity. Another area of interest is the development of 6,6-Dimethyl-5-phenyl-3H-1,3,4-oxadiazin-2-one-based drugs for the treatment of neurodegenerative disorders and cancer. Additionally, further research is needed to fully understand the mechanism of action of 6,6-Dimethyl-5-phenyl-3H-1,3,4-oxadiazin-2-one and its potential applications in various fields.
Conclusion
In conclusion, 6,6-Dimethyl-5-phenyl-3H-1,3,4-oxadiazin-2-one is a heterocyclic organic compound that has shown great potential in various scientific research applications. Its unique properties and versatile synthesis method make it a valuable tool for synthetic chemists and materials scientists. Further research is needed to fully understand the mechanism of action of 6,6-Dimethyl-5-phenyl-3H-1,3,4-oxadiazin-2-one and its potential applications in medicine and other fields.
Synthesemethoden
The synthesis of 6,6-Dimethyl-5-phenyl-3H-1,3,4-oxadiazin-2-one involves the reaction of 2,4-dimethylphenyl isocyanate with ethyl oxalate in the presence of a base catalyst. The reaction proceeds through a cyclization process, resulting in the formation of 6,6-Dimethyl-5-phenyl-3H-1,3,4-oxadiazin-2-one. The yield of 6,6-Dimethyl-5-phenyl-3H-1,3,4-oxadiazin-2-one can be improved by optimizing the reaction conditions, such as temperature, reaction time, and the amount of catalyst used.
Wissenschaftliche Forschungsanwendungen
6,6-Dimethyl-5-phenyl-3H-1,3,4-oxadiazin-2-one has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, 6,6-Dimethyl-5-phenyl-3H-1,3,4-oxadiazin-2-one has been investigated as a potential anticancer agent due to its ability to inhibit the proliferation of cancer cells. 6,6-Dimethyl-5-phenyl-3H-1,3,4-oxadiazin-2-one has also shown promising results in the treatment of Alzheimer's disease and other neurodegenerative disorders. In materials science, 6,6-Dimethyl-5-phenyl-3H-1,3,4-oxadiazin-2-one has been used as a building block for the synthesis of novel polymers and materials with unique properties. In organic synthesis, 6,6-Dimethyl-5-phenyl-3H-1,3,4-oxadiazin-2-one has been used as a versatile reagent for the construction of complex organic molecules.
Eigenschaften
CAS-Nummer |
105889-19-8 |
|---|---|
Produktname |
6,6-Dimethyl-5-phenyl-3H-1,3,4-oxadiazin-2-one |
Molekularformel |
C11H12N2O2 |
Molekulargewicht |
204.22 g/mol |
IUPAC-Name |
6,6-dimethyl-5-phenyl-3H-1,3,4-oxadiazin-2-one |
InChI |
InChI=1S/C11H12N2O2/c1-11(2)9(12-13-10(14)15-11)8-6-4-3-5-7-8/h3-7H,1-2H3,(H,13,14) |
InChI-Schlüssel |
BBQDYKNGSREDEW-UHFFFAOYSA-N |
SMILES |
CC1(C(=NNC(=O)O1)C2=CC=CC=C2)C |
Kanonische SMILES |
CC1(C(=NNC(=O)O1)C2=CC=CC=C2)C |
Synonyme |
2H-1,3,4-Oxadiazin-2-one,3,6-dihydro-6,6-dimethyl-5-phenyl-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



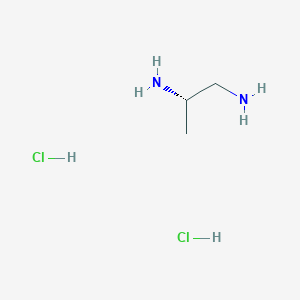
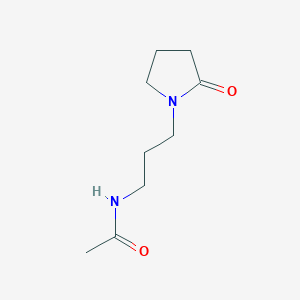
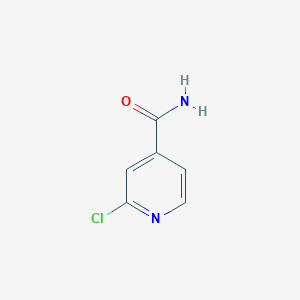
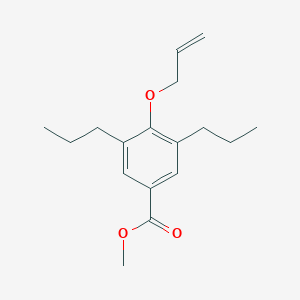
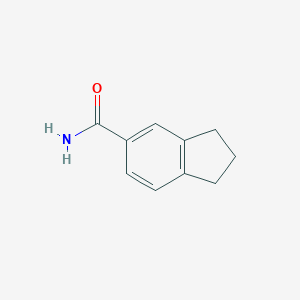
![1-[3-(4-Fluorophenoxy)propyl]-3-methoxypiperidin-4-amine](/img/structure/B10428.png)
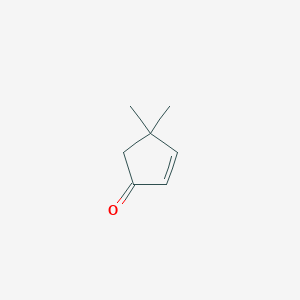
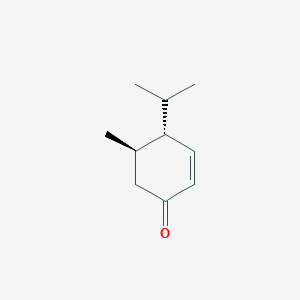
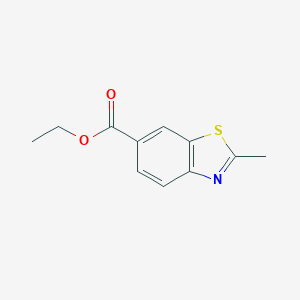
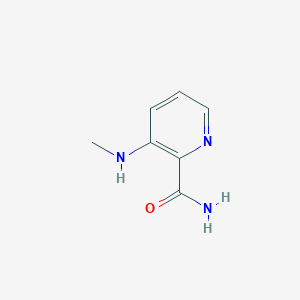
![N,N,2,6-tetramethyl-4-[(1-oxidopyridin-1-ium-4-yl)diazenyl]aniline](/img/structure/B10437.png)
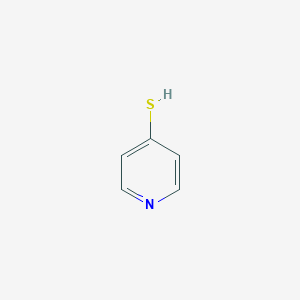
![(5S,6S)-6-(4-hydroxyphenyl)-6-methyl-5-[9-(4,4,5,5,5-pentafluoropentylsulfinyl)nonyl]-7,8-dihydro-5H-naphthalen-2-ol](/img/structure/B10439.png)
